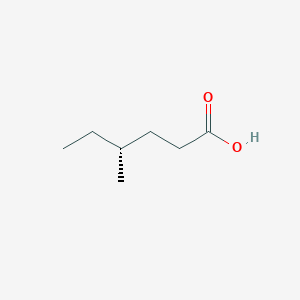

(R)-(-)-4-Methylhexanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-(-)-4-Methylhexanoic acid is a useful research compound. Its molecular formula is C7H14O2 and its molecular weight is 130.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medium-Chain Fatty Acid Metabolism

(R)-(-)-4-Methylhexanoic acid is involved in metabolic pathways related to medium-chain acyl-CoA dehydrogenase deficiency (MCAD). Case studies have shown that glycine conjugates of this acid are identified in the urine of affected individuals, highlighting its role as a biomarker for metabolic disorders .

Table 1: Biochemical Studies Involving this compound

| Study | Focus | Findings |

|---|---|---|

| Journal of Inherited Metabolic Disease (1993) | MCAD Deficiency | Identification of glycine conjugates in urine samples. |

| Journal of Agricultural and Food Chemistry (2003) | Enantiomer Analysis | Enantiodifferentiation achieved via gas chromatography. |

Drug Development

This compound serves as a building block in the synthesis of pharmaceutical compounds, particularly in antibody-drug conjugates (ADCs). Its derivatives are utilized to enhance the efficacy of therapeutic agents by improving their pharmacokinetic properties .

Table 2: Pharmaceutical Applications

| Application | Description |

|---|---|

| Antibody-Drug Conjugates | Used as a linker or building block for drug delivery systems. |

| Synthesis Intermediate | Acts as a precursor in the development of various pharmaceutical agents. |

Flavor and Fragrance Industry

Due to its characteristic odor profile, this compound is employed as a flavoring agent in food products and as a fragrance component in cosmetics . Its sour note contributes to the complexity of flavor formulations.

Table 3: Industrial Uses

| Industry | Use |

|---|---|

| Food Industry | Flavoring agent in various food products. |

| Cosmetic Industry | Fragrance component in personal care products. |

Metabolomics

Recent advancements in metabolomics have utilized this compound as a marker for profiling short-chain fatty acids (SCFAs) in biological samples. Its detection using gas chromatography-mass spectrometry (GC-MS) has enabled researchers to study gut microbiota and metabolic health .

Table 4: Analytical Techniques

| Technique | Application |

|---|---|

| GC-MS | Profiling SCFAs in fecal samples for metabolic studies. |

| Multidimensional Gas Chromatography | Enantiomeric composition analysis in plant materials. |

Q & A

Q. How can the enantiomeric purity of (R)-(-)-4-Methylhexanoic acid be experimentally determined?

Basic Research Question

To determine enantiomeric purity, employ chiral gas chromatography (GC) with cyclodextrin-based stationary phases. For example, multidimensional GC using heptakis(2,3,6-tri-O-ethyl)-β-cyclodextrin enables enantiodifferentiation . Derivatization with methyl or trimethylsilyl groups improves volatility and separation efficiency. Validate results with polarimetry or nuclear magnetic resonance (NMR) for optical rotation and structural confirmation.

Q. What strategies resolve contradictions in chiral configuration assignments for branched-chain carboxylic acids like this compound?

Advanced Research Question

Discrepancies in chiral assignments often arise from ambiguous optical rotation data or misalignment with IUPAC nomenclature. To resolve this:

- Use X-ray crystallography for absolute configuration determination.

- Apply vibrational circular dichroism (VCD) spectroscopy to correlate molecular vibrations with stereochemistry .

- Cross-validate with synthetic routes (e.g., asymmetric catalysis) and retention times from chiral GC .

Q. What are effective methods for quantifying this compound in complex biological matrices?

Basic Research Question

Quantification in microbial or plant extracts requires:

Derivatization : Convert to methyl esters via BF₃-methanol to enhance GC-MS sensitivity .

Column Selection : Use polar columns (e.g., DB-WAX Ultra Inert) for optimal separation of polar acids .

Internal Standards : Isotopically labeled analogs (e.g., d₃-4-Methylhexanoic acid) correct for matrix effects.

Q. How does the stereochemistry of this compound influence its role in microbial metabolic pathways?

Basic Research Question

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats due to its corrosive nature (Risk Phrase R34) .

- Ventilation : Use fume hoods to avoid inhalation (Flash Point: 110°F).

- Storage : Keep at room temperature in corrosion-resistant containers (e.g., glass) .

Q. What advanced analytical techniques clarify the ecological role of this compound in plant-microbe interactions?

Advanced Research Question

- Stable Isotope Probing (SIP) : Trace ¹³C-labeled this compound in rhizosphere microbiomes to identify metabolizing taxa.

- Metagenomics : Link microbial genomes (e.g., Rhizopus spp.) to acid degradation genes .

- Spearman Correlation Analysis : Statistically associate acid concentrations with microbial abundance in ecological studies .

Q. How can conflicting data on the acid’s partition coefficients in lipid bilayers be reconciled?

Advanced Research Question

Discrepancies arise from varying experimental models (e.g., artificial vs. cellular membranes). Address this by:

Molecular Dynamics Simulations : Model interactions between the branched alkyl chain and lipid tails.

Experimental Validation : Use fluorescence anisotropy with labeled liposomes to measure membrane permeability.

pH Adjustment : Account for ionization state (pKa ~4.78) in partitioning studies .

Q. What synthetic routes optimize enantioselective production of this compound?

Basic Research Question

- Asymmetric Hydrolysis : Use lipases (e.g., Candida antarctica) to resolve racemic mixtures of esters.

- Chiral Pool Synthesis : Start from (R)-configured precursors like (R)-citronellol.

- Catalytic Methods : Employ transition-metal catalysts with chiral ligands (e.g., BINAP) for enantioselective carboxylation .

Q. How does this compound contribute to flavor biosynthesis in fermented products?

Advanced Research Question

In Baijiu fermentation, the acid enhances "fruity" and "cheesy" notes. Its production is linked to Rhizopus spp., which likely oxidize branched-chain amino acids (e.g., leucine) via the Ehrlich pathway . Metabolomic flux analysis can quantify pathway contributions under varying fermentation conditions.

Q. What computational tools predict the physicochemical properties of this compound?

Basic Research Question

特性

分子式 |

C7H14O2 |

|---|---|

分子量 |

130.18 g/mol |

IUPAC名 |

(4R)-4-methylhexanoic acid |

InChI |

InChI=1S/C7H14O2/c1-3-6(2)4-5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9)/t6-/m1/s1 |

InChIキー |

DIVCBWJKVSFZKJ-ZCFIWIBFSA-N |

SMILES |

CCC(C)CCC(=O)O |

異性体SMILES |

CC[C@@H](C)CCC(=O)O |

正規SMILES |

CCC(C)CCC(=O)O |

ピクトグラム |

Corrosive; Irritant |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。